BenchChemオンラインストアへようこそ!

Thiopental sodium

Anesthesiology Geriatric pharmacology Induction agents

Thiopental sodium is the induction agent of choice when hemodynamic stability in elderly cardiovascular patients is paramount, delivering significantly attenuated hypotension (15.6 mmHg MAP decrease vs. 25.6 mmHg with propofol). For ECT, it reliably increases motor seizure duration by 46% in patients with inadequate response to alternatives. Its distinct EEG burst-suppression pattern (0.8±0.5s bursts) and 6-fold higher protein binding than pentobarbital make it an irreplaceable tool in neurophysiology and anesthetic mechanism research. Procure this well-characterized thiobarbiturate for applications where its unique pharmacokinetic and pharmacodynamic profile offers distinct clinical and experimental advantages.

Molecular Formula C11H18N2NaO2S
Molecular Weight 265.33 g/mol
CAS No. 71-73-8
Cat. No. B1682322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiopental sodium
CAS71-73-8
SynonymsBomathal
Nesdonal
Penthiobarbital
Pentothal
Pentothal Sodico
Sodipental
Thiomebumal
Thionembutal
Thiopental
Thiopental Nycomed
Thiopental Sodium
Thiopentobarbital
Thiopentone
Tiobarbital Braun
Trapanal
Molecular FormulaC11H18N2NaO2S
Molecular Weight265.33 g/mol
Structural Identifiers
SMILESCCCC(C)C1(C(=O)NC(=S)NC1=O)CC.[Na]
InChIInChI=1S/C11H18N2O2S.Na/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15;/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16);
InChIKeyPAWYKYXVHHGVOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility3.98e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Thiopental Sodium (CAS 71-73-8) Technical Baseline and Procurement Context


Thiopental sodium is an ultra-short-acting thiobarbiturate general anesthetic and central nervous system depressant, classified as an intravenous induction agent. It is a weak acid with a pKa of 7.6, approximately 80% bound to plasma proteins, and highly lipid-soluble, which confers rapid onset of action following intravenous administration. While historically a reference standard in anesthesia practice, its contemporary use has been substantially reduced due to the widespread adoption of propofol and other modern induction agents, as well as manufacturer withdrawal from the market in several jurisdictions, including the United States for lethal injection applications. Procurement of thiopental sodium is now predominantly for specialized clinical applications where its distinct pharmacological profile offers specific advantages, including neuroanesthesia, management of refractory status epilepticus, and in resource-constrained settings.

Why Thiopental Sodium Cannot Be Replaced by Other Intravenous Anesthetics Without Performance Tradeoffs


Intravenous anesthetic agents within the same therapeutic class—including propofol, etomidate, methohexital, and midazolam—exhibit substantial heterogeneity in their pharmacokinetic, pharmacodynamic, and adverse effect profiles. Thiopental sodium demonstrates a distinct combination of rapid onset, predictable redistribution kinetics, and specific neuroprotective and anticonvulsant properties that are not uniformly shared by its comparators. Generic substitution among these agents without consideration of these differential characteristics can result in clinically significant deviations in hemodynamic stability, recovery trajectory, seizure control, and intraoperative neurophysiological monitoring quality. The following quantitative evidence establishes the specific dimensions in which thiopental sodium differs from its closest analogs in ways that are material for scientific and clinical procurement decisions.

Thiopental Sodium: Quantified Differential Performance Against Comparators


Faster Anesthetic Onset in Elderly Patients Compared to Propofol

In a randomized, double-blinded study of 78 elderly surgical patients (aged ≥60 years), thiopental sodium demonstrated significantly faster onset of hypnosis compared to propofol. The time to reach a bispectral index (BIS) value below 50 was shorter with thiopental, indicating more rapid achievement of adequate anesthetic depth in this vulnerable population.

Anesthesiology Geriatric pharmacology Induction agents

Attenuated Hypotension During Induction in Elderly and Middle-Aged Patients

Thiopental sodium produces significantly less hypotension during anesthetic induction compared to propofol in older patient populations. Two independent randomized controlled trials demonstrate this hemodynamic advantage. In a study of elderly patients receiving remifentanil infusion, propofol caused a substantially greater reduction in mean arterial pressure (MAP) than thiopental.

Cardiovascular stability Geriatric anesthesia Hemodynamics

Greater Motor Evoked Potential Suppression Compared to Etomidate and Methohexital

Thiopental sodium exhibits significantly greater suppression of motor evoked potentials (MEPs) compared to etomidate and methohexital, with effects comparable to propofol. This property is a critical consideration for procurement in neurosurgical settings where MEP monitoring is planned or contraindicated.

Intraoperative neurophysiological monitoring Neurosurgery Motor evoked potentials

Longer Seizure Duration in Electroconvulsive Therapy Compared to Propofol

In the context of electroconvulsive therapy (ECT), the choice of induction agent directly modulates seizure duration and quality, which are surrogate markers for therapeutic efficacy. Thiopental sodium permits significantly longer seizure activity than propofol, positioning it as a preferable agent when seizure augmentation is required.

Electroconvulsive therapy Anesthetic adjunct Seizure quality

Distinct Electrophysiological Signature During EEG Burst-Suppression

When titrated to achieve deep EEG burst-suppression (suppression-to-burst time ratio of 4:1), thiopental sodium produces a distinct electrophysiological signature that differs from propofol, etomidate, and isoflurane. This differential profile has implications for both clinical interpretation of EEG and for the selection of agents for controlled neurophysiological studies.

Neurocritical care EEG monitoring Burst-suppression

Higher Affinity for Apoferritin Protein Binding Site Compared to Other Barbiturates

Among anesthetic barbiturates, thiopental exhibits the highest binding affinity for the apoferritin protein binding site, a model system for characterizing barbiturate-protein interactions. This differential binding affinity correlates with the known differences in clinical potency and pharmacokinetic behavior among barbiturate congeners.

Protein binding Barbiturate pharmacology Structural biology

Thiopental Sodium: Defined Application Scenarios Supported by Quantitative Evidence


Anesthetic Induction in Elderly Patients with Cardiovascular Compromise

In elderly patients (≥60 years) undergoing general anesthesia, thiopental sodium provides faster onset (52 seconds versus 65 seconds to BIS <50) and significantly attenuated hypotension (15.6 mmHg versus 25.6 mmHg MAP decrease) compared to propofol. This hemodynamic profile makes thiopental the preferred induction agent for elderly patients with preexisting cardiovascular disease, hypovolemia, or those at elevated risk for perioperative hypotension and its associated complications.

Electroconvulsive Therapy in Patients with High Seizure Threshold or Propofol Failure

For patients undergoing electroconvulsive therapy (ECT) who exhibit inadequate seizure duration with propofol induction (≤25 seconds), thiopental sodium reliably increases motor seizure duration by approximately 46% (from 26 to 38 seconds). This differential effect on seizure threshold directly translates to improved therapeutic efficacy in major depressive disorder. Thiopental is specifically indicated for patients with treatment-resistant depression who have failed to achieve adequate seizure parameters with alternative induction agents.

Neurosurgical Procedures Where MEP Monitoring Is Contraindicated or Not Required

Thiopental sodium produces profound suppression of motor evoked potentials (MEPs), with only 20% of patients retaining measurable MEPs at induction doses, compared to 57% with etomidate and 53% with methohexital. This property renders thiopental unsuitable for procedures requiring intraoperative MEP monitoring. However, for neurosurgical cases where MEP monitoring is not planned—such as certain craniotomies for tumor resection, aneurysm clipping without motor pathway risk, or procedures where reduction of cortical excitability is therapeutically desirable—thiopental remains a rational choice with predictable neurophysiological effects.

Basic and Translational Neuroscience Research Requiring Controlled Cortical Depression

In experimental neuroscience, the need for reproducible, agent-specific neurophysiological states is paramount. Thiopental sodium produces a distinct EEG burst-suppression pattern with burst durations of 0.8 ± 0.5 seconds, which differs significantly from that produced by propofol (0.4 ± 0.1 seconds), etomidate (0.3 ± 0.1 seconds), and isoflurane (1.4 ± 0.4 seconds). For studies investigating the mechanisms of general anesthesia, neuroprotection, or cortical inhibition, thiopental provides a well-characterized and mechanistically distinct tool that cannot be substituted by other GABAergic agents without altering the electrophysiological endpoint. Additionally, its differential binding affinity to model proteins (6-fold higher than pentobarbital) makes it valuable for structure-activity relationship studies of barbiturate-protein interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thiopental sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.